Thiabendazole hypophosphite

Vue d'ensemble

Description

Synthesis Analysis

Thiabendazole and its derivatives are synthesized compounds used as principal precursors for the synthesis of several new active heterocyclic molecules that have diverse biological activities . Density functional theory (DFT) calculations were used to investigate the conformational space of thiabendazole (TBZ), revealing the existence of two conformers .Molecular Structure Analysis

The molecular and crystal properties of Thiabendazole have been investigated using a comprehensive multi-technique approach . Density functional theory (DFT) calculations revealed the existence of two conformers, the most stable planar trans form and a double-degenerated-by-symmetry gauche form .Physical And Chemical Properties Analysis

Thiabendazole is a fungicide and anthelmintic drug commonly found in food products . It is known that it cannot be effectively removed from fruit by washing and is stable during food processing procedures .Applications De Recherche Scientifique

Dutch Elm Disease Chemotherapy

- Thiabendazole hypophosphite, as Arbotect 20-S®, has been effective in treating mature American elms infected with Dutch elm disease. It works by moving through the tree's transpiration stream, halting the pathogen, and helping the tree form a new sapwood layer to wall off the infection. However, it's ineffective in trees with systemic root infections (Stennes, 2000).

Detection in Agricultural Products

- A method for detecting thiabendazole in mushrooms using Sequential Injection Analysis with fluorescence detection has been developed. This addresses the absence of analytical methods for its determination in mushrooms, despite legal residue limits (Llorent-Martínez et al., 2012).

- Surface Enhanced Raman Spectroscopy (SERS) has been applied for rapid detection of thiabendazole in apples, providing a sensitive approach to monitor pesticide residues in food (Fu et al., 2019).

Biodegradation and Environmental Impact

- A bacterial consortium capable of degrading thiabendazole was isolated. This finding is significant for managing TBZ-contaminated effluents, highlighting the potential of biological systems in treating such pollutants (Perruchon et al., 2017).

- Research on the biodegradation, bioremediation, and detoxification capacity of a bacterial consortium that degrades thiabendazole indicates its efficacy in mineralizing the benzoyl ring of benzimidazole moiety of TBZ. This consortium could be implemented in bioremediation applications (Perruchon et al., 2017).

Medical and Pharmacological Research

- In vitro studies have examined the genotoxic potential of thiabendazole in human peripheral lymphocytes. This research is crucial for understanding the potential health hazards of thiabendazole exposure (Santovito et al., 2011).

- Thiabendazole has demonstrated anti-metastatic activity in melanoma studies, suggesting its potential as a treatment for malignant melanoma (Zhang et al., 2013).

Synthesis and Applications

- The synthesis and applications of thiabendazole derivatives have been reviewed, emphasizing their significance in medicinal and pharmaceutical chemistry, as well as in other industrial fields like agriculture and materials science (El Bourakadi et al., 2020).

Mécanisme D'action

Safety and Hazards

Thiabendazole poses environmental risks, and excessive exposure to Thiabendazole through various leakage pathways can cause adverse effects in humans . Safety measures include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding getting it in eyes, on skin, or on clothing, avoiding ingestion and inhalation, avoiding dust formation, and keeping containers tightly closed in a dry, cool and well-ventilated place .

Orientations Futures

Research and development of imidazole- and benzimidazole-containing drugs is an increasingly active and attractive topic of medicinal chemistry . This paper highlights BNP@SNPi as a promising sensor platform for TBZ detection in diverse environments and contributes to environmental monitoring and bioanalytical studies .

Propriétés

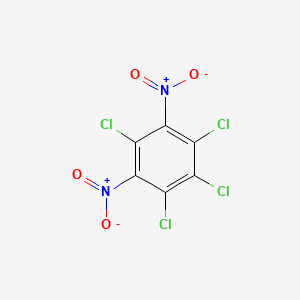

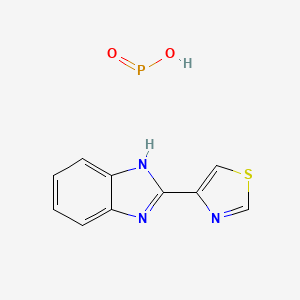

IUPAC Name |

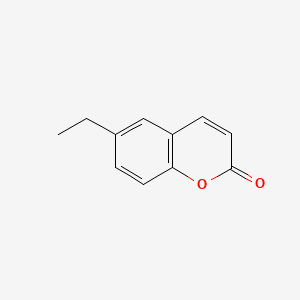

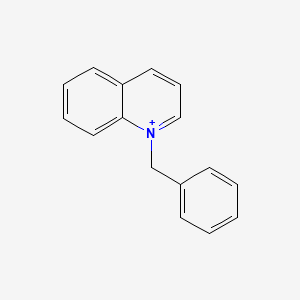

4-(1H-benzimidazol-2-yl)-1,3-thiazole;phosphenous acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3S.HO2P/c1-2-4-8-7(3-1)12-10(13-8)9-5-14-6-11-9;1-3-2/h1-6H,(H,12,13);(H,1,2) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRCLPOMBSNHUQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CSC=N3.OP=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N3O2PS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2034960 | |

| Record name | Thiabendazole hypophosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2034960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

28558-32-9 | |

| Record name | Thiabendazole hypophosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2034960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THIABENDAZOLE HYPOPHOSPHITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33CVB341OK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(Propan-2-yloxy)phenyl]butanedioic acid](/img/structure/B3050700.png)

![3-Azabicyclo[3.3.1]nonane](/img/structure/B3050704.png)